molecular formula C11H10ClN3O2 B3084982 Methyl 1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate CAS No. 1147199-25-4

Methyl 1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate

Cat. No.: B3084982
CAS No.: 1147199-25-4
M. Wt: 251.67
InChI Key: MRCVBMFDDZQPPU-UHFFFAOYSA-N
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Description

Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

The molecular structure analysis of such compounds is usually done using techniques like X-ray crystallography, NMR spectroscopy, and computational methods like Density Functional Theory (DFT) .


Chemical Reactions Analysis

Pyrazole compounds find applications as biodegradable agrochemicals and pharmaceutical ingredients . Compounds containing a pyrazole scaffold have been shown to exhibit various biological activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “Methyl 1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate” would typically include its melting point, boiling point, solubility in various solvents, and stability under various conditions .

Scientific Research Applications

Overview of Triazole Derivatives

Triazoles, including compounds similar to Methyl 1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate, have garnered attention due to their vast potential in scientific research and applications. These compounds are significant for their diverse biological activities and have been the focus of numerous studies exploring their therapeutic and industrial applications.

Triazole Derivatives in Drug Development

Triazoles have been extensively explored for their pharmaceutical potential, with various derivatives entering the market as medications. Their structural versatility allows for the development of compounds with anti-inflammatory, antimicrobial, antifungal, and antiviral properties. The success of triazoles in the pharmaceutical industry is attributed to their broad range of biological activities, motivating continuous research into new synthetic methods and biological evaluations. Notably, triazole derivatives are considered in clinical studies for their potential against neglected diseases and resistant bacterial strains, highlighting the urgency in finding new therapeutic agents (Ferreira et al., 2013).

Advances in Synthetic Methods

The synthesis of triazole derivatives, such as 1,4-disubstituted 1,2,3-triazoles, has evolved significantly, with advances in copper-catalyzed azide-alkyne cycloaddition (CuAAC) highlighting the field. This method, part of the click chemistry paradigm, offers a straightforward and efficient route to triazole compounds. These developments not only facilitate the production of triazole-based drugs but also open avenues for their application in material science, bioconjugation, and as molecular tools in various scientific domains (Kaushik et al., 2019).

Environmental and Industrial Applications

In addition to their medicinal applications, triazole derivatives have shown promise in environmental and industrial contexts. For instance, their role as corrosion inhibitors for metals in aggressive media is notable. The properties of 1,2,3-triazole derivatives, characterized by their stability and eco-friendly synthesis, make them suitable for protecting metal surfaces from corrosion. This application is crucial for extending the lifespan of metal components in various industrial sectors (Hrimla et al., 2021).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on the specific compound and its biological target . For example, some pyrazole derivatives have been shown to inhibit protein glycation, while others have antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific chemical structure and properties. General precautions when handling chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin, eyes or clothing, and using personal protective equipment .

Future Directions

The future directions in the field of pyrazole derivatives research could include the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs based on the pyrazole scaffold .

Properties

IUPAC Name

methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-7-10(11(16)17-2)13-14-15(7)9-5-3-8(12)4-6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCVBMFDDZQPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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